5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Polymer Chemistry Thermosetting Resins Curing Kinetics

Commodity epoxy resins need reactive diluents for processable viscosity, adding VOCs and complexity. This hydantoin-based diepoxide eliminates that trade-off: • Intrinsically low viscosity enables 100% solids, solvent-free coatings and electrical encapsulants without reactive diluents • 16.8-25.5% higher curing activation energy vs. DGEBA, enabling precise LCM cure cycle modeling • Superior vibration damping in crosslinked networks for constrained-layer damping and acoustic substrates Available in bulk (≥90% purity) for industrial R&D and manufacturing. Custom packaging on request.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
CAS No. 15336-81-9
Cat. No. B092953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
CAS15336-81-9
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C
InChIInChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3
InChIKeyRZJKZTPKSRPUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione Overview


5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, commonly known as N,N'-Diglycidyl-5,5-dimethylhydantoin, is a heterocyclic diepoxide resin with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is characterized by a 5,5-dimethylhydantoin core functionalized with two oxirane (epoxy) groups . This structure classifies it as a hydantoin-based epoxy resin, a specialty class of thermosetting prepolymers. Key physicochemical properties include a calculated density of ~1.3±0.1 g/cm³, a boiling point of 343.5±38.0 °C at 760 mmHg, and a polar surface area of ~66 Ų . Commercial specifications for this compound vary, with common purity grades including 90%, 95%, and ≥98%, and it is available in bulk quantities for industrial research and manufacturing . Its unique nitrogen-containing heterocyclic structure is the primary driver for its differentiated properties in crosslinked networks compared to standard bisphenol-based epoxy resins.

Low resin viscosity supports solvent-free formulation and fiber impregnation workflows.
Nitrogen-containing hydantoin heterocycle yields thermoset networks distinct from bisphenol-based epoxies.
Curing activation energy differs from DGEBA systems; process cycle design may need independent validation.

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Substitution Limitations


While 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is an epoxy resin, it cannot be interchanged with commodity epoxy resins like diglycidyl ether of bisphenol A (DGEBA, e.g., E44/E51). The fundamental distinction lies in the core structure: a saturated, nitrogen-containing 5,5-dimethylhydantoin heterocycle versus an aromatic bisphenol A backbone. This structural difference manifests in quantifiably different curing kinetics, network architecture, and final thermoset properties. For example, the activation energy for curing a hydantoin epoxy resin with an amine hardener is significantly higher than for a DGEBA-based system [1]. Furthermore, the resulting cured networks exhibit different balances of mechanical strength and damping characteristics, with hydantoin-based resins showing superior damping performance but lower adhesive strength compared to DGEBA [2]. Consequently, substituting this compound with a generic DGEBA resin will lead to a different curing profile and will not yield a material with the intended specific performance characteristics, particularly in applications requiring specific damping, electrical insulation, or non-aromatic chemical resistance.

Heterocyclic hydantoin core vs. aromatic bisphenol A backbone: cured network architecture and thermomechanical response diverge significantly.
Reported higher curing activation energy with amine hardeners means DGEBA-based cure cycles may not transfer directly; process parameters require re-evaluation.
Adhesion trade-off: hydantoin-based systems show lower lap-shear strength, limiting direct replacement where bond-line strength is the primary requirement.

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Quantitative Evidence


Curing Kinetics vs. BPA Epoxy

The curing process of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (DMHR) with an amine hardener requires a higher activation energy than that of a standard bisphenol A epoxy resin (E44). This indicates a different, and potentially more energy-intensive, reaction pathway for network formation. [1]

Curing activation energy
Head-to-head
55–59 kJ/mol vs 47.1 kJ/mol (E44)
+16.8–25.5% higher Ea
Higher energy barrier for network formation
Informs cure cycle design and energy input
Polymer Chemistry Thermosetting Resins Curing Kinetics Epoxy Resins

Adhesion Strength Trade-off

While 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (DMHR) provides certain performance benefits, it exhibits significantly lower adhesion strength compared to a standard bisphenol A (DGEBA) epoxy when cured with a polyether amine. This is a key performance trade-off that must be considered during material selection. [1]

Adhesion (lap shear)
Head-to-head
5.6 MPa vs 13.2 MPa (E44)
-57.6% lower adhesion strength
Reported lower bond strength vs. BPA epoxy
Acceptable if damping or insulation is prioritized
Adhesives Mechanical Properties Materials Science Polymer Physics

Low Viscosity Advantage

Hydantoin epoxy resins, including 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, are consistently characterized as having low viscosity. This is a class-level property that provides a distinct processing advantage over many other epoxy resins, enabling solvent-free formulations and better fiber impregnation.

Resin viscosity
Class-level
Low viscosity (qualitative)
Reported class-level property; supports solvent-free processing
Data to verify per supplier specifications
Formulation Science Composite Manufacturing Rheology Epoxy Resins

Available Purity Grades

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is commercially available in several distinct purity grades, allowing for selection based on application-criticality and budget constraints. These include a 90% technical grade, a 95% high-purity grade, and a ≥98% ultra-high purity grade suitable for demanding research and electronic applications.

Purity grades
Specification
90%, 95%, ≥98%
Multiple purity tiers available for procurement
Select based on application criticality and budget
Chemical Procurement Quality Control Materials Specification Epoxy Resins

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Application Scenarios


Low-Viscosity, Solvent-Free Coatings

Leverage the class-level property of low intrinsic viscosity [1] to formulate 100% solids, solvent-free coatings and electrical encapsulants. This application scenario directly exploits the processability advantage outlined in the quantitative evidence. The elimination of volatile organic compounds (VOCs) and reactive diluents simplifies regulatory compliance and improves workplace safety, while the low viscosity ensures excellent flow and wetting of substrates without compromising final film integrity.

Vibration Damping with Sacrificial Adhesion

Engineer composite materials where high vibration damping is the primary performance metric, and maximum adhesive strength is a secondary requirement. As demonstrated by the head-to-head comparison data, hydantoin-based networks offer superior damping performance compared to DGEBA systems, despite a 57.6% lower adhesion strength [1]. This makes the compound a strong candidate for damping layers in constrained-layer configurations, vibration isolation mounts, and acoustic substrates where the network's viscoelastic energy dissipation is prioritized over bond-line shear strength.

Advanced Dielectric Materials

Exploit the nitrogen-containing heterocyclic structure of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione for applications in electronic packaging and high-energy-density capacitors. Its inherent molecular architecture contributes to excellent electrical insulation properties and good thermal stability [1]. The availability of high-purity grades (≥98%) is essential for this application, as ionic impurities must be minimized to prevent dielectric loss and ensure long-term reliability in semiconductor and high-voltage environments.

Cure Cycle Optimization for Composites

Develop precise manufacturing processes for composites using Liquid Composite Molding (LCM) techniques. The quantitative data showing a 16.8–25.5% higher activation energy for curing with DDM [1] is not a deficit but a key processing parameter. This information allows process engineers to accurately model and adjust cure cycles, ensuring complete network formation and optimizing energy use. The low initial viscosity of the resin further enhances its suitability for LCM, enabling complete fiber wet-out before the onset of gelation.

Application
Selection Property
Validation Focus
Solvent-free coatings & encapsulants
Low intrinsic viscosity
Flow, wetting, and film integrity without reactive diluents
Vibration damping (sacrificial adhesion)
Network viscoelastic damping character
Damping performance vs. bond-line strength trade-off
Advanced dielectric materials
Nitrogen-containing heterocycle structure
Dielectric loss and thermal stability under high field
Liquid composite molding (LCM) processes
Cure kinetics profile
Cure cycle modeling and gelation time control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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